2-Methylquinazoline

概要

説明

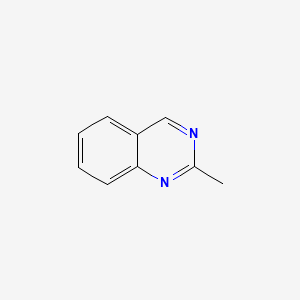

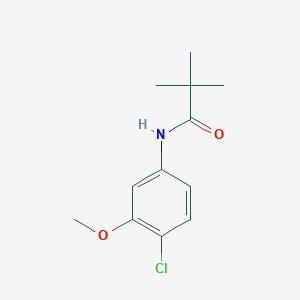

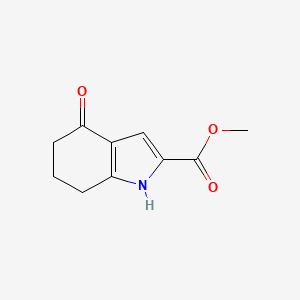

2-Methylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family . It has a molecular formula of C9H8N2 and an average mass of 144.173 Da .

Synthesis Analysis

The synthesis of 2-Methylquinazoline and its derivatives has been a subject of interest due to their potential applications in medicinal chemistry . A novel synthesis of 2-(alkylamino) and 2-(arylamino)-4 (3H) quinazolinones by heterotrocyclization of 2-aminobenzamide with isothiocyanates (or isocyanates) under microwave irradiation has been reported .

Molecular Structure Analysis

The molecular structure of 2-Methylquinazoline is characterized by a quinazoline core with a methyl group attached to the second position . The molecule has a density of 1.1±0.1 g/cm3, a boiling point of 184.5±13.0 °C at 760 mmHg, and a vapor pressure of 1.0±0.3 mmHg at 25°C .

Chemical Reactions Analysis

Quinazolines, including 2-Methylquinazoline, have been found to undergo various chemical reactions. For instance, transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .

Physical And Chemical Properties Analysis

2-Methylquinazoline has a molar refractivity of 45.1±0.3 cm3, a polar surface area of 26 Å2, and a polarizability of 17.9±0.5 10-24 cm3 . It also has a surface tension of 50.8±3.0 dyne/cm and a molar volume of 126.3±3.0 cm3 .

科学的研究の応用

Medicinal Chemistry and Drug Development

2-Methylquinazoline derivatives exhibit promising pharmacological activities. Researchers have explored their potential as:

- HDAC6 Inhibitors : A derivative called F7 demonstrated inhibition of renal HDAC6 activity, protecting against rhabdomyolysis-induced acute kidney injury .

- Anticancer Agents : Quinazoline scaffolds, including 2-Methylquinazoline, have been investigated for their anticancer properties . Further studies could explore their efficacy against specific cancer types.

Anti-Tubercular Agents

The pyrimidine nucleus of quinazolines, including 2-Methylquinazoline, has been associated with anti-tubercular properties . Investigating their mechanisms of action could lead to new treatments.

Anti-Hypertensive Effects

Certain benzo-fused pyrimidine derivatives, such as quinazolines, exhibit anti-hypertensive properties . 2-Methylquinazoline derivatives may contribute to this field.

Other Biological Activities

Quinazoline 3-oxides, including 2-Methylquinazoline, serve as valuable intermediates in synthesizing benzodiazepine analogues and other polycyclic compounds . Their diverse reactivity opens avenues for further exploration.

作用機序

Target of Action

The primary target of 2-Methylquinazoline is Histone Deacetylases 6 (HDAC6) . HDAC6 is a unique member of the histone deacetylase family, which is involved in numerous cellular processes, including cell migration, immune synapse formation, and the degradation of misfolded proteins .

Mode of Action

2-Methylquinazoline acts as a potent and selective inhibitor of HDAC6 . It binds to HDAC6 and inhibits its activity, leading to an increase in the acetylation of histone H3 and α-tubulin . This inhibition of HDAC6 activity results in significant changes in the cell, including a reduction in inflammatory responses .

Biochemical Pathways

The inhibition of HDAC6 by 2-Methylquinazoline affects several biochemical pathways. One of the key pathways influenced is the NF-κB pathway , which plays a crucial role in immune and inflammatory responses . The compound also affects the ERK1/2 protein and p38 phosphorylation . These changes lead to a reduction in the expression of proinflammatory cytokines IL-1β and IL-6 in kidney cells .

Result of Action

The action of 2-Methylquinazoline results in a significant reduction in inflammation and damage in the context of acute kidney injury (AKI) . In studies, pretreatment with the compound significantly attenuated serum creatinine, serum urea, renal tubular damage, and suppressed renal inflammatory responses . This suggests that 2-Methylquinazoline could have potential therapeutic applications in conditions like AKI.

Action Environment

The action of 2-Methylquinazoline can be influenced by various environmental factors. For instance, the nature of the alkylating agent, solvent, and temperature can affect the reaction of 2-Methylquinazoline . .

Safety and Hazards

将来の方向性

The synthesis of quinazoline 3-oxides and their derivatives, which include 2-Methylquinazoline, has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . This information could help medicinal chemistry researchers design and synthesize new derivatives or analogues to treat various diseases .

特性

IUPAC Name |

2-methylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-10-6-8-4-2-3-5-9(8)11-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPQTHAFYUTZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315600 | |

| Record name | 2-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylquinazoline | |

CAS RN |

700-79-8 | |

| Record name | 2-Methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-methylquinazoline?

A1: The molecular formula of 2-methylquinazoline is C9H8N2, and its molecular weight is 144.17 g/mol.

Q2: How can I synthesize 4-amino-2-methylquinazolines in an environmentally friendly manner?

A2: A microwave-assisted, solvent-free method has been developed for the synthesis of 4-amino-2-methylquinazolines. This approach offers a fast and efficient alternative to traditional synthetic routes. []

Q3: Can you describe a method for synthesizing 2-methylquinazoline-4-thione?

A3: 2-Methylquinazoline-4-thione can be synthesized as a precursor for alkylation reactions. []

Q4: What spectroscopic techniques are used to characterize 2-methylquinazoline derivatives?

A4: Common spectroscopic techniques used for characterization include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and mass spectrometry. These methods provide valuable information about the structure and purity of the synthesized compounds. [, , , ]

Q5: How does potassium amide react with 2-bromoquinoline in liquid ammonia?

A5: The reaction of 2-bromoquinoline with potassium amide in liquid ammonia leads to the formation of both 2-aminoquinoline and 2-methylquinazoline, the latter being the product of a ring transformation. []

Q6: Can you explain the mechanism of dimerization of quinazoline compounds catalyzed by cyanide ions?

A6: The dimerization process of quinazolines, catalyzed by cyanide ions, proceeds through an intermediate, 4,4′(3H,3′H)-biquinazolinylidene. This intermediate is then oxidized by atmospheric oxygen to form the final dimer, 4,4′-biquinazolinyl. This mechanism closely resembles that of the benzoin condensation. []

Q7: How does the introduction of a methyl group at the C2 position of quinazoline affect its reactivity in cyanide-catalyzed dimerization?

A7: Introducing a methyl group at the C2 position of quinazoline reduces the reaction rate of cyanide-catalyzed dimerization. This is attributed to the increased activation energy required for the dimerization of 2-methylquinazoline compared to unsubstituted quinazoline. []

Q8: What are some potential therapeutic applications of 2-methylquinazoline derivatives?

A8: Research suggests that 2-methylquinazoline derivatives show promise as potential therapeutic agents in several areas, including:

- Antimicrobial agents: Some derivatives exhibit promising antimicrobial activity, including against methicillin-resistant Staphylococcus aureus. [, , ]

- Anti-cancer agents: Certain derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, mainly attributed to their ability to inhibit tubulin polymerization. []

- Anti-inflammatory agents: Some derivatives show significant analgesic and anti-inflammatory activities. []

- Treatment of acute kidney injury: Research suggests that selective histone deacetylase 6 (HDAC6) inhibitors based on 2-methylquinazoline effectively protect against both rhabdomyolysis-induced and cisplatin-induced acute kidney injury. [, ]

Q9: How do 2-methylquinazoline derivatives interact with HDAC6?

A9: 2-methylquinazoline derivatives, specifically designed as HDAC6 inhibitors, bind to the enzyme and inhibit its deacetylase activity. This leads to increased acetylation of histone H3 and α-tubulin, ultimately providing protection against acute kidney injury. [, ]

Q10: Do 2-methylquinazoline derivatives exhibit antitumor activity?

A10: Yes, certain 2-methylquinazoline derivatives, designed as analogs of the tumor vascular disrupting agent verubulin, exhibit potent antitumor activity. These analogs display antiproliferative effects against a panel of tumor cell lines, including those derived from colon, breast, ovarian, and germ cell cancers. []

Q11: What is the mechanism of action of 2-methylquinazoline derivatives with antitumor activity?

A11: These derivatives interfere with tubulin polymerization, a process crucial for cell division. Additionally, they exhibit vascular-disrupting properties, leading to the destruction of tumor blood vessels. [, ]

Q12: Have any 2-methylquinazoline derivatives shown efficacy in in vivo models of cancer?

A12: Yes, a 2-methylquinazoline derivative (compound 10 in the referenced study []) demonstrated significant vascular-disrupting effects in a nude mice model bearing a germ cell tumor xenograft. The treatment resulted in hemorrhages and extensive necrosis within the tumor, indicating its potential as an anti-cancer agent. []

Q13: How does the substitution pattern on the quinazoline ring influence biological activity?

A13: The specific substitution pattern on the quinazoline core significantly impacts the biological activity of the derivatives. For example, introducing a chlorine atom at the 6-position enhances anti-mycobacterial and photosynthesis-inhibiting activities. []

Q14: What is the significance of the ortho-substituent on the 8-aryl ring in 4-amino-8-arylquinazoline derivatives?

A14: The presence of an ortho-substituent on the 8-aryl ring in 4-amino-8-arylquinazoline derivatives is crucial for their binding affinity to the corticotropin-releasing hormone type 1 receptor (CRHR1). This structural feature appears to be essential for their potential as non-peptide CRHR1 antagonists. []

Q15: Can you elaborate on the SAR of isocombretaquinazolines as antitubulin agents?

A15: Replacing the 3,4,5-trimethoxyphenyl ring of isocombretastatin A-4 (isoCA-4) with a quinazoline nucleus leads to potent cytotoxic agents called isocombretaquinazolines. These compounds retain the ability to inhibit tubulin polymerization and exhibit nanomolar cytotoxicity against various cancer cell lines. Notably, the presence of specific substituents on the quinazoline ring can further enhance their antitumor activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3150923.png)

![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B3150967.png)